molecular formula C19H27N5 B6438632 N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549062-62-4

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6438632
CAS No.: 2549062-62-4
M. Wt: 325.5 g/mol
InChI Key: UDWGMTYQFUUYMR-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidin-4-amine scaffold substituted at position 2 with a 4-(1-phenylethyl)piperazine moiety and at positions 4 and 6 with methyl groups. Its lipophilic substituents (methyl and phenylethyl groups) may enhance membrane permeability and receptor binding affinity .

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5/c1-15-14-18(22(3)4)21-19(20-15)24-12-10-23(11-13-24)16(2)17-8-6-5-7-9-17/h5-9,14,16H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWGMTYQFUUYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with 1-phenylethylpiperazine.

    Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated reagents like bromoethane, in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N,N,6-trimethyl-2-

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The pyrimidine core in the target compound distinguishes it from analogs with fused heterocyclic systems:

  • NVP-AEE788 (CAS 497839-62-0): Features a pyrrolo[2,3-d]pyrimidine core fused with a pyrrole ring, enhancing planarity and π-π stacking interactions. This modification is associated with improved kinase inhibition (e.g., EGFR) compared to simpler pyrimidines .
  • Thieno[2,3-d]pyrimidine derivatives (): Substitution of pyrimidine with a thiophene ring alters electronic properties and solubility, as seen in (R,E)-N,N-dimethyl-3-(4-((1-phenylethyl)amino)thieno[2,3-d]pyrimidin-6-yl)acrylamide (Compound 8), an EGFR inhibitor .
  • Pyrido[4,3-d]pyrimidines (): The addition of a pyridine ring increases molecular complexity and hydrogen-bonding capacity, as in N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine .

Substituent Analysis

Piperazine Modifications:
  • NVP-AEE788 : Substituted with a 4-ethylpiperazinylmethylphenyl group, balancing hydrophobicity and basicity for improved pharmacokinetics .
Methyl and Alkyl Groups:
  • The N,N,6-trimethyl groups in the target compound enhance metabolic stability but may reduce aqueous solubility.
  • In contrast, NVP-AEE788 uses a pyrrolopyrimidine core without methyl groups, relying on fused rings for rigidity .

Pharmacological and Physicochemical Data

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound Pyrimidin-4-amine C₁₉H₂₈N₆ 340.47 (calc.) N,N,6-trimethyl; 4-(1-phenylethyl)piperazine Under investigation N/A
NVP-AEE788 (CAS 497839-62-0) Pyrrolo[2,3-d]pyrimidine C₂₇H₃₂N₆ 440.6 4-ethylpiperazinylmethylphenyl; phenylethyl Kinase inhibitor (EGFR)
Compound 8 () Thieno[2,3-d]pyrimidine C₂₀H₂₁N₅OS 395.48 (calc.) N,N-dimethyl; 4-(1-phenylethyl)amino EGFR inhibitor
Compound Pyrimidin-4-amine C₁₅H₁₅F₃N₈ 364.33 Trifluoromethyl; triazolopyridazine-piperidine Undisclosed

Research Findings and Structure-Activity Relationships (SAR)

  • Piperazine Substitutions : The phenylethyl group in the target compound and NVP-AEE788 enhances binding to hydrophobic kinase domains, while ethyl or phenyl groups () modulate selectivity .
  • Core Rigidity : Fused-ring systems (e.g., pyrrolo[2,3-d]pyrimidine in NVP-AEE788) improve target engagement but reduce synthetic accessibility compared to the target’s simpler pyrimidine core .
  • Methyl Groups : The N,N,6-trimethyl configuration in the target compound likely increases metabolic stability but may necessitate formulation adjustments to mitigate solubility limitations.

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